Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol
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Overview
Description
Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is a compound that is primarily used in the production of polyesters. This compound is a combination of three distinct chemical entities: decanedioic acid, dimethyl benzene-1,4-dicarboxylate, and ethane-1,2-diol. These components are known for their roles in the synthesis of various polymers, particularly polyesters, which are widely used in textiles, packaging, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of polyesters from decanedioic acid, dimethyl benzene-1,4-dicarboxylate, and ethane-1,2-diol typically involves a polycondensation reaction. This process requires the combination of a diacid (decanedioic acid and dimethyl benzene-1,4-dicarboxylate) with a diol (ethane-1,2-diol) under specific conditions. The reaction is usually carried out at elevated temperatures (around 260°C) and low pressure, often in the presence of a catalyst such as antimony (III) oxide .
Industrial Production Methods
In industrial settings, the production of polyesters involves a two-stage process: pre-polymerization and polymerization. During the pre-polymerization stage, a simple ester is formed between the acid and ethane-1,2-diol. This intermediate is then subjected to further heating and polymerization to form the final polyester product .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Condensation Reactions: The primary reaction involved in the synthesis of polyesters.
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breakdown of esters into their corresponding acids and alcohols.
Common Reagents and Conditions
Catalysts: Antimony (III) oxide is commonly used.
Conditions: High temperature (around 260°C) and low pressure.
Major Products
The major product formed from these reactions is polyester, which has various applications in textiles, packaging, and other industries .
Scientific Research Applications
Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol has several scientific research applications:
Chemistry: Used in the study of polymerization processes and the development of new polymeric materials.
Biology: Investigated for its potential use in biodegradable polymers.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of polyesters for textiles, packaging, and other applications.
Mechanism of Action
The mechanism of action involves the formation of ester linkages between the carboxylic acid groups of decanedioic acid and dimethyl benzene-1,4-dicarboxylate and the hydroxyl groups of ethane-1,2-diol. This process results in the formation of long polymer chains, which are the basis of polyester materials .
Comparison with Similar Compounds
Similar Compounds
Polyethylene terephthalate (PET): Formed from terephthalic acid and ethylene glycol.
Nylon-6,6: Formed from hexamethylenediamine and adipic acid.
Uniqueness
Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is unique due to its specific combination of monomers, which results in polyesters with distinct properties such as enhanced crystallinity and tensile strength .
Properties
CAS No. |
41315-87-1 |
---|---|
Molecular Formula |
C22H34O10 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol |
InChI |
InChI=1S/C10H10O4.C10H18O4.C2H6O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;11-9(12)7-5-3-1-2-4-6-8-10(13)14;3-1-2-4/h3-6H,1-2H3;1-8H2,(H,11,12)(H,13,14);3-4H,1-2H2 |
InChI Key |
UJVMVXJCVBXSAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCCCC(=O)O)CCCC(=O)O.C(CO)O |
Related CAS |
41315-87-1 |
Origin of Product |
United States |
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